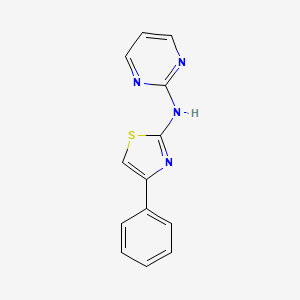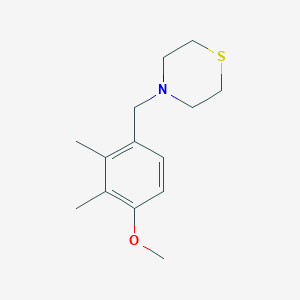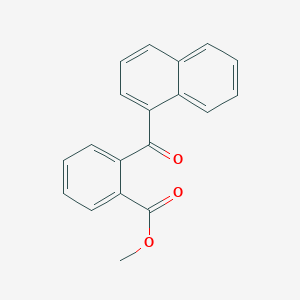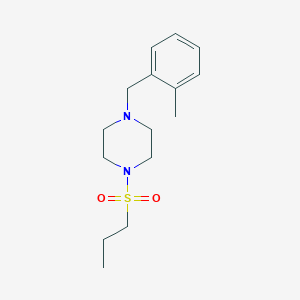![molecular formula C18H27N3O4S B5688602 1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine](/img/structure/B5688602.png)
1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is an important enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Mecanismo De Acción
1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine inhibits BTK by binding to its active site and preventing its phosphorylation and activation. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cell lymphoma cells. Inhibition of BTK by 1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine leads to decreased activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, resulting in decreased cell proliferation and survival.
Biochemical and Physiological Effects
1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine has been shown to have potent inhibitory effects on BTK activity and downstream signaling pathways in preclinical studies. In addition, 1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine has demonstrated favorable pharmacokinetic and pharmacodynamic properties in clinical trials, including good oral bioavailability, dose-dependent inhibition of BTK activity, and sustained inhibition of BTK activity over time.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine has several advantages as a tool compound for studying BTK signaling in vitro and in vivo. It has high potency and selectivity for BTK, and has been shown to be effective in inhibiting BTK activity and downstream signaling pathways in various cell lines and animal models. However, 1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine also has some limitations, including its relatively short half-life in vivo and the potential for off-target effects at high concentrations.
Direcciones Futuras
There are several potential future directions for the development of 1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors, to enhance their efficacy and overcome resistance. Another area of interest is the development of more potent and selective BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties. Finally, the clinical development of BTK inhibitors in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL), is an important area of investigation.
Métodos De Síntesis
The synthesis of 1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine involves several steps, including the reaction of 4-methylpiperazine with 4-fluorobenzoyl chloride, followed by the reaction of the resulting compound with 3-(3-methoxy-piperidin-1-ylsulfonyl)-benzoic acid. The final product is obtained through purification and crystallization. The synthesis of 1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.
Aplicaciones Científicas De Investigación
1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies. In preclinical studies, 1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell lymphoma cells. In clinical trials, 1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine has demonstrated promising efficacy and safety profiles in patients with CLL and MCL.
Propiedades
IUPAC Name |
[3-(3-methoxypiperidin-1-yl)sulfonylphenyl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-19-9-11-20(12-10-19)18(22)15-5-3-7-17(13-15)26(23,24)21-8-4-6-16(14-21)25-2/h3,5,7,13,16H,4,6,8-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVFANJMSPYFDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC(C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(3-Methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-N-(2,2,2-trifluoro-1-pyridin-3-ylethyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5688532.png)
![3-{1-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]piperidin-4-yl}-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B5688536.png)
![3-(3-oxo-3-{3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}propyl)pyridine](/img/structure/B5688543.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methylpiperidine](/img/structure/B5688564.png)

![1-(2-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5688582.png)
![ethyl 2-{[2-(acetyloxy)benzoyl]amino}benzoate](/img/structure/B5688589.png)

![9-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688605.png)
![N,N-dimethyl-1-(4-methylphenyl)-2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethanamine](/img/structure/B5688612.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5688625.png)
![1,3-dimethyl-5-[1-(methylamino)ethylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5688639.png)